

Discovery of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

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Compound of Interest

	2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
Compound Name:	
Cat. No.:	B1442285

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An In-depth Technical Guide to **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid**: Synthesis, Characterization, and Application

Introduction: A Modern Building Block for Complex Synthesis

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design and materials science. **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid** has emerged as a pivotal building block, valued for the unique combination of its reactive boronic acid moiety and the electronically-modulating hydroxyl and trifluoromethoxy substituents. This guide provides a comprehensive overview of this compound, from its logical synthesis to its critical applications, designed for professionals in chemical research and drug development.

The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after. It serves as a lipophilic hydrogen bond acceptor and is more metabolically stable than a methoxy group. Its strong electron-withdrawing nature can significantly influence the physicochemical properties of a parent molecule, enhancing membrane permeability, binding affinity, and metabolic stability.^[1] ^[2] The ortho-hydroxyl group provides a handle for further functionalization and can participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the molecule. This unique constellation of functional groups makes **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid** a valuable addition to the synthetic chemist's repertoire.

(trifluoromethoxy)phenylboronic acid an invaluable reagent, primarily in the construction of complex biaryl structures via palladium-catalyzed cross-coupling reactions.[3]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties of **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid** are summarized below.

Property	Value
CAS Number	1309768-22-6[3][4][5]
Molecular Formula	C ₇ H ₆ BF ₃ O ₄ [3][4]
Molecular Weight	221.93 g/mol [4]
IUPAC Name	(2-hydroxy-4-(trifluoromethoxy)phenyl)boronic acid[4]
SMILES	OB(C1=CC=C(OC(F)(F)F)C=C1O)O[4]
InChI Key	Not readily available in search results.

Structural Validation:

The definitive structural confirmation of a novel or synthesized batch of **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid** relies on a suite of spectroscopic techniques. Based on standard practices for analogous compounds, the following analyses are critical:

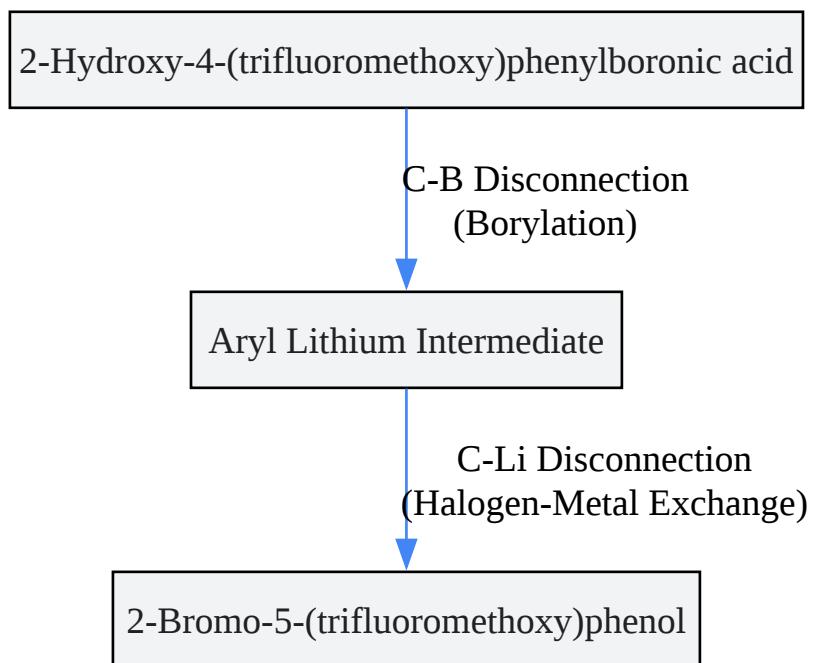
- **NMR Spectroscopy:** ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are indispensable for elucidating the molecular structure. ¹⁹F NMR is particularly crucial for confirming the presence and integrity of the trifluoromethoxy group.[1][2]
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight with high precision.
- **Infrared (IR) Spectroscopy:** This technique helps identify key functional groups, such as the broad O-H stretch of the hydroxyl and boronic acid groups.

Rational Synthesis: A Proposed Pathway

While a specific seminal "discovery" paper detailing the first synthesis is not prominent in the public domain, a logical and efficient synthetic route can be designed based on established organometallic principles. The most common method for preparing arylboronic acids involves the borylation of an organometallic intermediate.

Retrosynthetic Analysis:

A plausible retrosynthetic approach begins by disconnecting the C-B bond, pointing to an aryl lithium or Grignard reagent as the key intermediate. This intermediate would be generated from the corresponding aryl halide. The starting material would logically be a halogenated phenol derivative.



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Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol:

This protocol describes a robust pathway starting from the commercially available 3-(trifluoromethoxy)phenol.

Step 1: Ortho-Bromination of 3-(trifluoromethoxy)phenol

The hydroxyl group is a powerful ortho-, para-director. To achieve selective bromination at the C2 position, steric hindrance and controlled reaction conditions are key.

- Dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C.
- Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise while stirring. The succinimide byproduct is easily filtered off.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product (2-Bromo-5-(trifluoromethoxy)phenol) by column chromatography.

Causality: The use of NBS provides a mild source of electrophilic bromine, minimizing over-bromination and side reactions compared to using liquid Br₂. The ortho-position relative to the hydroxyl group is activated, leading to the desired regioselectivity.

Step 2: Lithiation and Borylation

This step involves a halogen-metal exchange followed by trapping the resulting organolithium species with a borate ester. This must be performed under strictly anhydrous and inert conditions.

- Dissolve the synthesized 2-Bromo-5-(trifluoromethoxy)phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-Butyllithium (n-BuLi) (2.1 eq) dropwise. The first equivalent deprotonates the acidic phenol, and the second performs the halogen-metal exchange.
- After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (B(O-iPr)₃) (1.2 eq) dropwise.
- Allow the reaction to slowly warm to room temperature and stir overnight.

Causality: The extremely low temperature (-78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can lead to cleaner reactions.

Step 3: Hydrolysis to the Boronic Acid

The final step is the acidic workup to hydrolyze the boronate ester intermediate.

- Cool the reaction mixture to 0 °C and slowly quench by adding aqueous HCl (e.g., 2M).
- Stir vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.
- Extract the product into an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid**.

Causality: The acidic conditions are necessary to protonate the boronate complex and facilitate the hydrolysis to the final boronic acid, which is typically a crystalline solid.

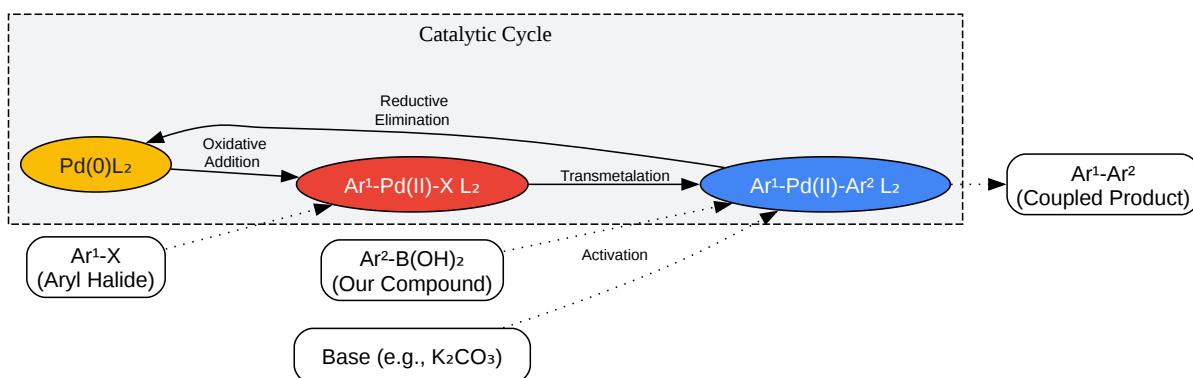
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.^[3] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are prevalent in pharmaceuticals.^{[6][7]}

The general mechanism involves a palladium catalyst cycling through three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate).

- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.[6]
- Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

This reaction's reliability, mild conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in drug discovery.[7] The use of building blocks like **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid** allows for the precise and efficient introduction of the trifluoromethoxyphenyl moiety, enabling chemists to systematically explore its impact on a drug candidate's biological activity and pharmacokinetic profile.[8]

Conclusion

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid stands as a testament to the power of strategic molecular design. While its formal "discovery" may not be a single landmark event, its value is derived from the logical combination of functionalities that address key challenges in modern medicinal chemistry. Its rational synthesis from readily available precursors and its

powerful application in Suzuki-Miyaura coupling reactions secure its role as a vital component in the synthetic chemist's toolbox. As researchers continue to push the boundaries of drug discovery, the demand for sophisticated, fluorine-containing building blocks like this will only continue to grow.

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